Cas no 106551-82-0 (7,8-dihydro-7-methyl-2,5(1H,6H)-Quinolinedione)

7,8-dihydro-7-methyl-2,5(1H,6H)-Quinolinedione structure
106551-82-0 structure
Product name:7,8-dihydro-7-methyl-2,5(1H,6H)-Quinolinedione
CAS No:106551-82-0
MF:C10H11NO2
MW:177.19984
CID:1097836
PubChem ID:10397336

7,8-dihydro-7-methyl-2,5(1H,6H)-Quinolinedione Chemical and Physical Properties

Names and Identifiers

    • 7,8-dihydro-7-methyl-2,5(1H,6H)-Quinolinedione
    • 7-methyl-1,6,7,8-tetrahydroquinoline-2,5-dione
    • AKOS016041990
    • CHEMBL79981
    • 7-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
    • 106551-82-0
    • AKOS003187137
    • 7-methyl-1,2,5,6,7,8-hexahydroquinoline-2,5-dione
    • CS-0069926
    • Inchi: InChI=1S/C10H11NO2/c1-6-4-8-7(9(12)5-6)2-3-10(13)11-8/h2-3,6H,4-5H2,1H3,(H,11,13)
    • InChI Key: PKYMEQDWECHDPA-UHFFFAOYSA-N
    • SMILES: CC1CC2=C(C=CC(=O)N2)C(=O)C1

Computed Properties

  • Exact Mass: 177.078978594g/mol
  • Monoisotopic Mass: 177.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 46.2Ų

7,8-dihydro-7-methyl-2,5(1H,6H)-Quinolinedione Related Literature

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